4-Chloro-7-fluoro-8-methylquinoline
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Overview
Description
4-Chloro-7-fluoro-8-methylquinoline is a quinoline derivative characterized by the presence of chlorine, fluorine, and methyl substituents on its quinoline ring. Quinolines are nitrogen-containing heterocyclic compounds known for their wide range of biological activities and applications in various fields such as medicine, agriculture, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-7-fluoro-8-methylquinoline typically involves the cyclization of appropriate precursors under specific conditions. One common method is the nucleophilic substitution reaction where a fluorine atom is introduced into the quinoline ring. This can be achieved through reactions involving halogenated quinoline derivatives .
Industrial Production Methods: Industrial production of this compound often employs large-scale chemical processes that ensure high yield and purity. These methods may include the use of advanced catalytic systems and optimized reaction conditions to facilitate efficient synthesis .
Chemical Reactions Analysis
Types of Reactions: 4-Chloro-7-fluoro-8-methylquinoline undergoes various chemical reactions, including:
Nucleophilic Substitution: Replacement of halogen atoms with nucleophiles.
Oxidation and Reduction: Modifications of the oxidation state of the compound.
Cross-Coupling Reactions: Formation of carbon-carbon bonds using palladium-catalyzed reactions
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or amines under basic conditions.
Oxidation: Use of oxidizing agents like potassium permanganate.
Cross-Coupling: Palladium catalysts and boron reagents in the presence of bases
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted quinoline derivatives, while cross-coupling reactions can produce complex organic molecules with extended conjugation .
Scientific Research Applications
4-Chloro-7-fluoro-8-methylquinoline has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Investigated for its potential antimicrobial and antiviral properties.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the production of dyes, catalysts, and materials with specific properties .
Mechanism of Action
The mechanism of action of 4-Chloro-7-fluoro-8-methylquinoline involves its interaction with specific molecular targets. For instance, it may inhibit enzymes involved in DNA synthesis or disrupt cellular processes by binding to key proteins. The exact pathways and targets can vary depending on the specific application and biological context .
Comparison with Similar Compounds
- 4-Chloro-7-fluoro-2-methylquinoline
- 7-Fluoro-4-chloroquinoline
- 8-Methylquinoline
Comparison: 4-Chloro-7-fluoro-8-methylquinoline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to other similar compounds, it may exhibit enhanced reactivity in certain chemical reactions or possess unique biological activities that make it valuable for specific applications .
Properties
IUPAC Name |
4-chloro-7-fluoro-8-methylquinoline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClFN/c1-6-9(12)3-2-7-8(11)4-5-13-10(6)7/h2-5H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UEBSVPPIWTWSHI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=C(C=CN=C12)Cl)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7ClFN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.62 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1065093-51-7 |
Source
|
Record name | 4-chloro-7-fluoro-8-methylquinoline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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